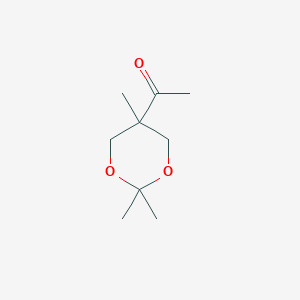![molecular formula C12H17N3O3S B8616918 tert-butyl N-(6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8616918.png)
tert-butyl N-(6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate: is a complex organic compound that belongs to the class of pyrazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused with a thiazole ring, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with an appropriate β-keto ester under acidic conditions.
Thiazole Ring Formation: The pyrazole intermediate is then reacted with a thioamide to form the thiazole ring.
Esterification: The resulting pyrazolothiazole compound is esterified with tert-butyl chloroformate in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with different ester groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- Pyrazolothiazole derivatives
Uniqueness
Compared to similar compounds, tert-butyl N-(6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate stands out due to its unique ester group, which can be easily modified to create a variety of derivatives. This flexibility makes it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C12H17N3O3S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
tert-butyl N-(6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate |
InChI |
InChI=1S/C12H17N3O3S/c1-5-17-9-8(10-15(14-9)6-7-19-10)13-11(16)18-12(2,3)4/h6-7H,5H2,1-4H3,(H,13,16) |
InChI Key |
UEBFELGDBFDWJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN2C=CSC2=C1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


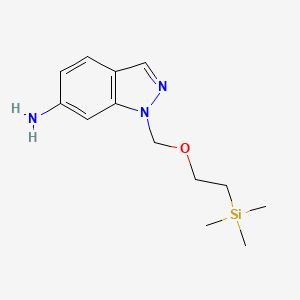
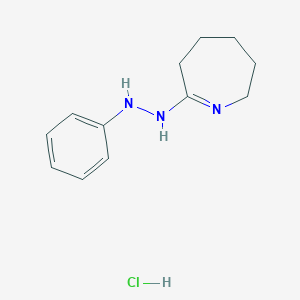
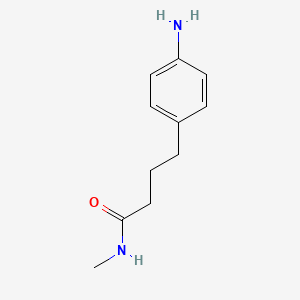
![4-[2-(Dimethylamino)ethylthio]-benzoic acid](/img/structure/B8616874.png)
![tert-Butyl N-{1-[methoxy(methyl)carbamoyl]propyl}carbamate](/img/structure/B8616876.png)
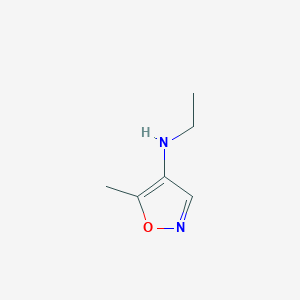
![N-[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]propanamide](/img/structure/B8616894.png)
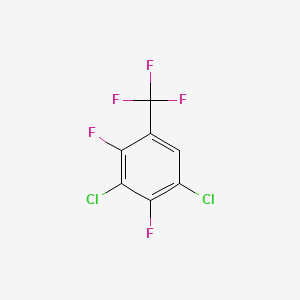
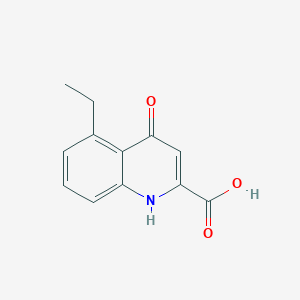
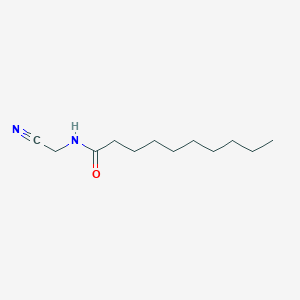
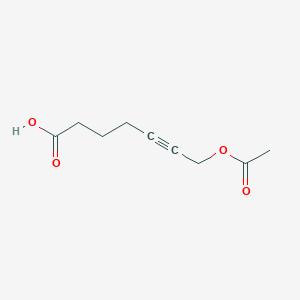
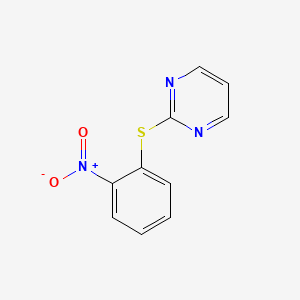
![4-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-2-nitroaniline](/img/structure/B8616925.png)
